REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:10])[CH:3]=1.O.[CH3:12][N:13](C)C=O>Cl>[C:12]([C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:10])[CH:3]=1)#[N:13]
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Name
|
|
Quantity
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39 g
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Type
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reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)F
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Name
|
cuprous cyanide
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Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ferric chloride
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
150 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The dark solution was cooled
|
Type
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CUSTOM
|
Details
|
Solid crystallised from the mixture
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Type
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FILTRATION
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Details
|
was filtered
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried at 40° C. in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from cyclohexane (500 ml)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=O)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |